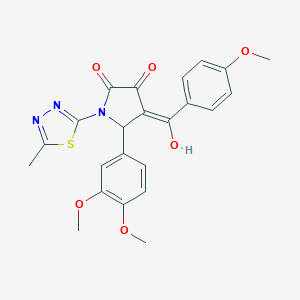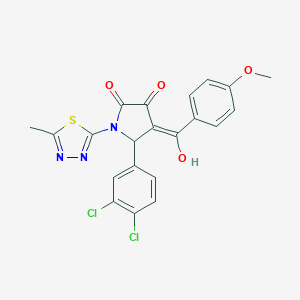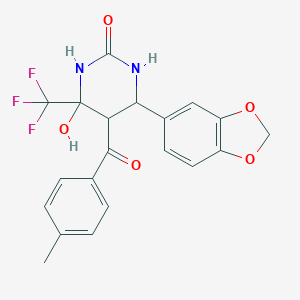![molecular formula C15H15N3OS B257713 N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide](/img/structure/B257713.png)
N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CP-690,550 and is classified as a Janus kinase (JAK) inhibitor. JAK inhibitors are a class of drugs that work by inhibiting the activity of JAK enzymes, which play a crucial role in the signaling pathways that regulate immune system function.
Mechanism of Action
N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide works by inhibiting the activity of JAK enzymes, which play a crucial role in the signaling pathways that regulate immune system function. Specifically, JAK enzymes are involved in the signaling pathways that lead to the activation of immune cells such as T cells and B cells. By inhibiting the activity of JAK enzymes, N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide can help to reduce the activity of these immune cells, which can be beneficial in the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce the activity of immune cells such as T cells and B cells, which can be beneficial in the treatment of autoimmune diseases. Additionally, N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide has been shown to reduce the production of pro-inflammatory cytokines, which can also be beneficial in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide in lab experiments is that it has been extensively studied and has a well-characterized mechanism of action. Additionally, this compound has been shown to be effective in reducing the activity of immune cells and pro-inflammatory cytokines, which can be beneficial in a variety of experimental settings.
One of the main limitations of using N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide in lab experiments is that it is a JAK inhibitor, which means that it can have off-target effects on other signaling pathways. Additionally, this compound has not been extensively studied in clinical trials, so its safety and efficacy in humans are not well-established.
Future Directions
There are several future directions for research on N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide. One area of research is in the development of more selective JAK inhibitors that can target specific JAK enzymes without affecting other signaling pathways. Additionally, research is needed to determine the safety and efficacy of this compound in clinical trials, particularly in the treatment of autoimmune diseases. Finally, research is needed to explore the potential applications of N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide in other areas of research, such as cancer immunotherapy and infectious disease.
Synthesis Methods
The synthesis of N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide involves several steps. The starting material is 4-methylacetophenone, which is reacted with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then reacted with acetic anhydride and sodium acetate to form the corresponding thiazole derivative. The final step involves the reaction of the thiazole derivative with cyanomethyl bromide to form N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide.
Scientific Research Applications
N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of immunology, as JAK inhibitors have been shown to have potential applications in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.
properties
Product Name |
N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide |
|---|---|
Molecular Formula |
C15H15N3OS |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide |
InChI |
InChI=1S/C15H15N3OS/c1-3-12(19)17-15-14(18-13(20-15)8-9-16)11-6-4-10(2)5-7-11/h4-7H,3,8H2,1-2H3,(H,17,19) |
InChI Key |
NRSSHJIBOJVVSP-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(N=C(S1)CC#N)C2=CC=C(C=C2)C |
Canonical SMILES |
CCC(=O)NC1=C(N=C(S1)CC#N)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257630.png)
![N-(3-methoxypropyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257631.png)
![2-[2-(4-chlorophenoxy)acetamido]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257632.png)
![2-{[(4-methoxyphenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257633.png)
![2-Methoxyethyl 4-[4-(allyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B257635.png)
![Allyl 4-[4-(allyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B257636.png)
![2-Methoxyethyl 4-[4-(allyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B257637.png)

methanone](/img/structure/B257641.png)
![N-(tetrahydro-2-furanylmethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257654.png)



![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B257659.png)